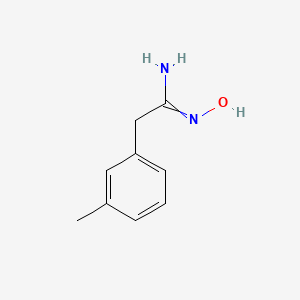

N'-hydroxy-2-(3-methylphenyl)ethanimidamide

Description

N'-Hydroxy-2-(3-methylphenyl)ethanimidamide is an amidoxime derivative characterized by a 3-methylphenyl substituent. Amidoximes are known for their metal-chelating properties and diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory effects . Notably, commercial availability of this compound is discontinued, as indicated by supplier records .

Properties

IUPAC Name |

N'-hydroxy-2-(3-methylphenyl)ethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7-3-2-4-8(5-7)6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUBSVUGAWXVFMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-(3-methylphenyl)ethanimidamide typically involves the reaction of 3-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to a Beckmann rearrangement to yield the desired ethanimidamide derivative. The reaction conditions often include the use of acidic or basic catalysts to facilitate the rearrangement process.

Industrial Production Methods

In an industrial setting, the production of N’-hydroxy-2-(3-methylphenyl)ethanimidamide may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-(3-methylphenyl)ethanimidamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

Reduction: The imidamide moiety can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron (Fe) for halogenation.

Major Products Formed

Oxidation: Formation of corresponding ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of nitro, halo, or other substituted aromatic derivatives.

Scientific Research Applications

N’-hydroxy-2-(3-methylphenyl)ethanimidamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-(3-methylphenyl)ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the aromatic ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:

- Substituent Effects: Electron-Donating Groups: The 4-methoxy derivative (Compound 13) exhibits a high synthesis yield (88%) and notable cytotoxicity against E. coli, suggesting para-substituted electron-donating groups may enhance biological activity . Electron-Withdrawing Groups: The 4-chloro (Compound 18) and 4-nitro (Compound 24, 93% yield) derivatives demonstrate antiplasmodial potency, highlighting the role of electron-withdrawing groups in improving reaction efficiency and bioactivity .

Cytotoxic Activity:

- The 4-methoxy derivative (Compound 13) showed significant cytotoxicity against E. coli, with a melting point of 111–112°C and well-defined NMR data .

Antiplasmodial Activity:

- Compound 18 (4-chlorophenyl) and Compound 24 (4-nitrophenyl) exhibited antiplasmodial activity, with yields of 58% and 93%, respectively . The nitro group in Compound 24 may enhance reactivity due to its strong electron-withdrawing nature.

Physicochemical Properties

- Solubility: Methylthio and thienyl derivatives () show poor water solubility but dissolve in organic solvents like ethanol, which may influence their pharmacokinetic profiles.

- Thermal Stability : Higher melting points in para-substituted compounds (e.g., 111–112°C for 4-methoxy) compared to meta-substituted or heterocyclic analogues suggest greater crystallinity and stability .

Biological Activity

N'-Hydroxy-2-(3-methylphenyl)ethanimidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a hydroxyl group attached to an ethanimidamide structure with a 3-methylphenyl substituent. Its molecular formula is CHNO, with a molecular weight of approximately 180.22 g/mol. The presence of the hydroxyl group and the aromatic ring contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the aromatic ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological effects such as:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes involved in metabolic pathways, which could be beneficial in treating diseases like cancer and infections.

- Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes, leading to reduced cell proliferation in cancer cell lines. For example, a study found that the compound significantly decreased the viability of breast cancer cells by inducing apoptosis through caspase activation pathways.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of related compounds has shown that modifications to the hydroxyl and aromatic groups can enhance biological activity. For instance, analogs with different substituents on the aromatic ring exhibited varying degrees of enzyme inhibition and cytotoxicity against cancer cells .

Applications in Medicinal Chemistry

This compound is being explored for various therapeutic applications:

- Cancer Treatment : Due to its enzyme inhibitory properties, it is being studied as a potential chemotherapeutic agent.

- Antimicrobial Agents : Its antimicrobial activity suggests possible applications in developing new antibiotics or antifungal agents.

- Drug Development : The compound serves as a building block for synthesizing more complex biologically active molecules, indicating its utility in drug discovery processes .

Data Summary Table

| Property/Activity | Description |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 180.22 g/mol |

| Mechanism of Action | Enzyme inhibition, receptor modulation |

| Biological Activities | Anticancer, antimicrobial |

| Potential Applications | Cancer therapy, antibiotic development |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.